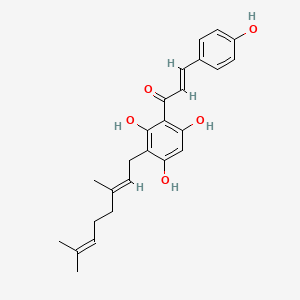

3'-Geranylchalconaringenin

Description

Contextualization within the Chalcone (B49325) Structural Class and Flavonoid Biochemistry

3'-Geranylchalconaringenin belongs to the chalcone structural class, which are precursors in the biosynthesis of flavonoids. bohrium.comnih.govrsc.org Chalcones, characterized by an open-chain C6-C3-C6 skeleton, are α,β-unsaturated ketones. nih.gov They are pivotal intermediates in the flavonoid biosynthetic pathway, which produces a wide array of plant secondary metabolites. nih.govmdpi.com The biosynthesis of chalcones is primarily catalyzed by the enzyme chalcone synthase (CHS). nih.govbiotech-asia.org Flavonoids, in turn, are a diverse group of polyphenolic compounds with various biological activities. nih.govmdpi.comnih.gov

The basic flavonoid structure consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic C-ring. biotech-asia.org In chalcones, this C-ring is open. biotech-asia.org The structural diversity of flavonoids arises from variations in the substitution patterns on these rings, including hydroxylation, methylation, and prenylation. nih.gov

Significance of Prenylated Chalcones as Natural Product Scaffolds

Prenylated chalcones are a subclass of chalcones that have one or more prenyl groups attached to their core structure. researchgate.net The addition of these lipophilic prenyl groups, such as the geranyl group in this compound, can significantly influence the biological activity of the molecule. nih.govrsc.org Prenylation can enhance the interaction of the compound with biological membranes and protein targets, often leading to increased potency and a broader spectrum of activity. rsc.orgresearchgate.net Natural prenylated chalcones are found in various plant families, including Fabaceae, Moraceae, and Cannabaceae. researchgate.net

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and the wide range of biological activities exhibited by its derivatives. bohrium.comresearchgate.net The presence of the α,β-unsaturated ketone moiety is crucial for many of these activities. rsc.org

Overview of Research Trajectories for this compound

Research on this compound is currently focused on elucidating its potential therapeutic applications. cymitquimica.comalatorax.org Key areas of investigation include its effects on metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD), as well as its antioxidant and cytotoxic properties. nih.govnih.govnih.gov

One significant area of research is its role as an inhibitor of carbohydrate-hydrolyzing enzymes. nih.govnih.gov Studies have shown that this compound can inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the intestine. nih.govresearchgate.netscience.gov This inhibitory action suggests its potential for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov

Another major research focus is its impact on lipid metabolism. nih.gov Investigations have explored the ability of this compound to reduce lipid accumulation in liver and fat cells, pointing towards its potential use in addressing conditions like NAFLD and metabolic syndrome. nih.govbiocrick.com The mechanism of action appears to involve the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov

Furthermore, the antioxidant properties of this compound are also under investigation. nih.govchemfaces.com Like many flavonoids, its ability to scavenge free radicals contributes to its potential health benefits. researchgate.net Some studies have also explored its cytotoxic effects against cancer cell lines. chemfaces.com

Table 1: Key Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Enzyme Inhibition | Competitively and irreversibly inhibits α-glucosidase with an IC50 of 1.08 μM. | nih.govresearchgate.net |

| Moderately inhibits α-amylase with an IC50 of 20.46 μM. | nih.govnih.gov | |

| Metabolic Regulation | Reduces lipid accumulation in HepG2 and 3T3-L1 cells. | nih.gov |

| Activates the AMP-activated protein kinase (AMPK) pathway. | nih.gov | |

| Alleviates non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome in vivo. | nih.gov | |

| Antioxidant Activity | Exhibits potent antioxidative activity. | nih.govchemfaces.com |

| Cytotoxicity | Shows cytotoxicity against HeLa cells with an IC50 comparable to xanthohumol. | chemfaces.com |

Structure

3D Structure

Properties

CAS No. |

189299-03-4 |

|---|---|

Molecular Formula |

C25H28O5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+ |

InChI Key |

GVXVZXDPRNGAOE-ZCFXJLACSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Research Contexts

Botanical Sources and Distribution of 3'-Geranylchalconaringenin

This compound is a specialized plant metabolite found in a limited number of plant families. Its primary and most well-documented source is the female inflorescences (cones or strobiles) of the hop plant, Humulus lupulus L., which belongs to the Cannabaceae family. nih.goveoil.co.zanih.gov In hops, it is one of many prenylated flavonoids, a group that includes more abundant compounds like Xanthohumol. nih.govnih.gov These compounds are synthesized and accumulate in the lupulin glands of the hop cones. cir-safety.org The concentration of these specialized flavonoids can vary significantly between different hop cultivars. nih.gov

Beyond hops, research has identified this compound in other plant species. It has been isolated from the fruits of the Empress Tree, Paulownia tomentosa. nih.govoregonstate.eduwikipedia.org This finding indicates that the biosynthetic pathways leading to geranylated chalcones are not exclusive to the Cannabaceae family. Additionally, while not definitively reported as a major constituent, related prenylated chalcones like broussochalcone A have been isolated from Paper Mulberry (Broussonetia papyrifera), suggesting that plants in the Moraceae family may also be potential, albeit less common, sources of such compounds. ijmps.orgnih.gov

The distribution of this compound is not uniform within the plant, often being concentrated in specific tissues like fruits or glandular structures, which is a common characteristic of specialized metabolites that may play roles in plant defense or interaction with the environment. cir-safety.orgnih.gov

Advanced Chromatographic and Extraction Techniques for Research-Scale Isolation

The isolation of this compound for scientific investigation requires a multi-step approach involving initial extraction from the plant matrix followed by purification using advanced chromatographic techniques. The lipophilic nature of the geranyl side chain is a key consideration in the design of these methods.

The first step in isolating this compound is solid-liquid extraction from the dried and ground plant material. The choice of solvent is critical and is governed by the polarity of the target compound. nih.gov Given that this compound is a less polar flavonoid due to its large geranyl group, solvents with lower to intermediate polarity are generally more effective.

Commonly used solvents for flavonoid extraction include methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297), often in mixtures with water. mdpi.comfrontiersin.org For less polar flavonoids, solvents such as chloroform, dichloromethane, and hexane (B92381) may also be employed. frontiersin.org Optimization of the extraction process involves systematically varying several parameters to maximize the yield and purity of the initial crude extract. Key parameters include:

Solvent Type and Polarity: A solvent or solvent system with a polarity that closely matches that of this compound will yield the best results. Ethanol and methanol are frequently used due to their efficiency and, in the case of ethanol, lower toxicity. frontiersin.org

Solvent-to-Solid Ratio: This ratio is adjusted to ensure complete wetting of the plant material and efficient mass transfer of the compound into the solvent.

Temperature: Higher temperatures can increase extraction efficiency but may also risk thermal degradation of the target compound. nih.gov

Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. e3s-conferences.org

Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often used to enhance the efficiency of the extraction process, typically resulting in higher yields in shorter times with reduced solvent consumption. mdpi.comorgprints.org After the initial extraction, a liquid-liquid partitioning step, for instance, between ethyl acetate and water, can be used to further enrich the flavonoid fraction by separating it from more polar or non-polar impurities. nih.gov

| Solvent | Polarity Index | Boiling Point (°C) | Typical Use in Flavonoid Extraction |

|---|---|---|---|

| Hexane | 0.1 | 69 | Defatting; extraction of non-polar compounds. |

| Dichloromethane | 3.1 | 40 | Extraction of less polar flavonoids and aglycones. frontiersin.org |

| Acetone | 5.1 | 56 | Extraction of a broad range of flavonoids. mdpi.com |

| Ethyl Acetate | 4.4 | 77 | Extraction and liquid-liquid partitioning for compounds of intermediate polarity. frontiersin.org |

| Ethanol | 4.3 | 78 | Widely used for most flavonoids; considered a "green" solvent. nih.govfrontiersin.org |

| Methanol | 5.1 | 65 | Highly efficient for most flavonoids, but its toxicity is a concern for some applications. frontiersin.org |

| Water | 10.2 | 100 | Used for extracting highly polar flavonoid glycosides, often mixed with organic solvents. mdpi.com |

Following initial extraction and preliminary purification, preparative HPLC is a powerful technique used to isolate this compound in high purity. gilson.com This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. khanacademy.org

For the purification of a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The key difference between analytical and preparative HPLC lies in the scale and objective. While analytical HPLC aims to identify and quantify compounds in a mixture, preparative HPLC is designed to purify larger quantities (from milligrams to grams) of a specific compound for further research. gilson.commetwarebio.com This requires wider columns, larger stationary phase particle sizes, and higher mobile phase flow rates. metwarebio.comthermofisher.com The process involves injecting the enriched extract onto the column and collecting the eluent in fractions as it exits the detector. Fractions containing the pure target compound are then combined and the solvent is evaporated.

| Parameter | Analytical HPLC | Semi-Preparative HPLC | Preparative HPLC |

|---|---|---|---|

| Objective | Qualitative & Quantitative Analysis | Small-scale Purification (mg to g) | Large-scale Purification (g to kg) |

| Column Inner Diameter | 2.1 - 4.6 mm | 10 - 25 mm | > 30 mm |

| Flow Rate | 0.2 - 2 mL/min | 5 - 50 mL/min | > 50 mL/min |

| Sample Load | Micrograms (µg) | Milligrams to Grams (mg - g) | Grams to Kilograms (g - kg) |

Data adapted from modern chromatography application guides. metwarebio.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that offers a valuable alternative or complement to solid-phase chromatography methods like HPLC. even3.com.br CCC operates without a solid support matrix, thereby avoiding irreversible adsorption and degradation of the sample, which can be an issue with silica-based columns. even3.com.br The separation is based on the differential partitioning of solutes between two immiscible liquid phases. even3.com.br

In High-Speed Countercurrent Chromatography (HSCCC), a popular implementation of CCC, one liquid phase is held stationary in a coil-tube column by a strong centrifugal force, while the other liquid phase (mobile phase) is pumped through it. This creates a vigorous mixing of the two phases, allowing for efficient partitioning and separation of the components of the injected mixture.

CCC is particularly well-suited for the preparative-scale isolation of natural products, including prenylated flavonoids from hops. nih.govtandfonline.comacs.org Its advantages include high sample loading capacity, low solvent consumption, and high recovery of the target compound. The selection of the two-phase solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target analyte. By using complementary solvent systems, researchers can effectively separate complex mixtures of structurally similar compounds, such as the various prenylated chalcones found in Humulus lupulus. tandfonline.com

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Geranylchalconaringenin

Precursor Pathways and Enzymatic Transformations Leading to Chalcone (B49325) Core Formation

The biosynthesis of the foundational chalcone core of 3'-Geranylchalconaringenin begins with precursors from primary metabolism, channeled through the general phenylpropanoid pathway. mdpi.com The journey starts in the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. researchgate.netresearchgate.net This initial precursor undergoes a series of enzymatic transformations to yield p-coumaroyl-CoA, the starter molecule for chalcone synthesis. researchgate.netsemanticscholar.org

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase (PKS). mdpi.compsu.edunih.gov CHS orchestrates the sequential condensation of three molecules of malonyl-CoA, derived from acetyl-CoA in primary metabolism, with one molecule of p-coumaroyl-CoA. mdpi.compsu.edu This reaction occurs within the enzyme's active site, which contains a conserved Cys-His-Asn catalytic triad. researchgate.netnih.govmdpi.com The process involves the loading of the p-coumaroyl starter unit onto the active site cysteine residue (Cys164), followed by three rounds of decarboxylative condensation with malonyl-CoA. semanticscholar.orgebi.ac.uk The resulting linear tetraketide intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the A-ring, yielding the final product, naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone). mdpi.compsu.eduebi.ac.uk

The key enzymes involved in the formation of the naringenin chalcone backbone are summarized in the table below.

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.net |

| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.com |

| Chalcone Synthase | CHS | 2.3.1.74 | Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. mdpi.comresearchgate.netpsu.edu |

Regiospecific Prenyltransferase Activities in this compound Biosynthesis

The defining structural feature of this compound is the attachment of a C10 geranyl moiety to the 3'-position of the naringenin chalcone B-ring. This crucial step is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (aPTs). researchgate.netfigshare.com These enzymes facilitate the Friedel-Crafts alkylation of the flavonoid skeleton, transferring a prenyl group from a donor molecule to the aromatic ring of an acceptor. researchgate.net

The donor for the geranyl group is geranyl diphosphate (B83284) (GPP), an isoprenoid synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Plant flavonoid-specific prenyltransferases are typically membrane-bound proteins, often localized to plastids, and exhibit strict regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid backbone. researchgate.netacs.orgfrontiersin.org

While many studied flavonoid prenyltransferases utilize DMAPP as the prenyl donor, some, like AtaPT from Aspergillus terreus, have been shown to accept the larger GPP molecule. researchgate.netmdpi.com The biosynthesis of this compound, a known constituent of hops (Humulus lupulus), relies on a hop-derived prenyltransferase that specifically recognizes naringenin chalcone as the acceptor and GPP as the donor, and directs the geranyl group to the C-3' position. biocrick.comresearchgate.netchemfaces.com Research has identified several prenyltransferases from various plant species with differing specificities, highlighting the diversity of these enzymes in creating a wide array of natural products. researchgate.netfrontiersin.org For instance, different prenyltransferases from Sophora flavescens catalyze prenylation at the C-6 or C-8 positions, while an enzyme from Glycyrrhiza uralensis has been identified that performs C-3' prenylation on chalcones. researchgate.netresearchgate.net

| Enzyme Name / Source | Abbreviation | Substrate(s) | Prenyl Donor | Regiospecificity | Reference |

|---|---|---|---|---|---|

| Sophora flavescens naringenin 8-prenyltransferase | SfN8DT-1 | Flavanones (e.g., Naringenin) | DMAPP | C-8 | researchgate.netkyoto-u.ac.jp |

| Sophora flavescens isoflavone (B191592) 6-prenyltransferase | SfG6DT | Isoflavones | DMAPP | C-6 | researchgate.netfrontiersin.org |

| Glycyrrhiza uralensis isoflavonoid-specific chalcone C-3' prenyltransferase | GuILDT | Chalcones | DMAPP | C-3' | researchgate.net |

| Aspergillus terreus aromatic prenyltransferase | AtaPT | Daidzein, Naringenin | DMAPP, GPP, FPP | Variable | mdpi.com |

| Humulus lupulus prenyltransferase (Hypothesized) | HlPT (Geranyl-specific) | Naringenin chalcone | GPP | C-3' | biocrick.comresearchgate.net |

Genetic and Molecular Regulation of Key Biosynthetic Enzymes

The biosynthesis of flavonoids, including this compound, is a tightly controlled process, regulated at the transcriptional level. The expression of structural genes, such as Chalcone Synthase (CHS) and the specific prenyltransferases (PTs), is orchestrated by a network of transcription factors (TFs). nih.gov

A central regulatory mechanism in many plants is the MBW complex, a protein complex comprising transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) protein families. researchgate.netmdpi.comoup.com This ternary complex binds to the promoter regions of early and late flavonoid biosynthesis genes, including CHS, to activate their transcription in a coordinated manner. mdpi.comactahort.org

In addition to the MBW complex, other families of transcription factors, such as WRKY, are known to play regulatory roles. researchgate.netnih.gov For example, studies in hop have shown that the lupulin gland-specific transcription factor HlWRKY1 can activate the promoters of key genes in the prenylflavonoid pathway, including chalcone synthase H1 (Chs_H1) and prenyltransferase 1 (HlPT1). nih.gov The expression of the regulatory genes themselves is also subject to complex feedback loops and can be induced by various developmental and environmental cues, such as light or pathogen attack. researchgate.netnih.gov This intricate regulatory network ensures that the production of specialized metabolites like this compound is precisely controlled in time and space within the plant. nih.gov

| Transcription Factor Family | Example Regulator | Target Gene(s) | Function | Reference |

|---|---|---|---|---|

| MYB | AtMYB11, AtMYB12, AtMYB111 | CHS, CHI, F3H, FLS | Activators of early flavonoid biosynthesis genes. | oup.com |

| bHLH | TT8, GL3 | DFR, TT8 | Part of the MBW complex, often regulating late pathway genes and autoregulating. | oup.com |

| WDR | TTG1 | - (Protein-protein interaction) | Scaffold protein in the MBW complex, essential for its function. | oup.com |

| WRKY | HlWRKY1 (Hop) | Chs_H1, Omt1, HlPT1 | Activator of key genes in prenylflavonoid biosynthesis in hop lupulin glands. | nih.gov |

| R1 MYB | GmMYB176 (Soybean) | CHS8 | Activator of chalcone synthase in soybean isoflavonoid (B1168493) pathway. | frontiersin.org |

Investigations into Metabolic Engineering for Biosynthetic Modulation

The valuable biological activities of prenylated flavonoids have spurred interest in producing these compounds in engineered microbial systems, which offer a sustainable and scalable alternative to plant extraction or chemical synthesis. frontiersin.orgbohrium.comnih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli has become a key strategy for the de novo production of compounds like this compound. acs.orgacs.org

These strategies typically involve several key steps. First, the entire biosynthetic pathway is reconstituted in the host microbe by introducing the necessary plant-derived genes, such as those for PAL, C4H, 4CL, CHS, and the specific prenyltransferase. nih.govukm.my A significant challenge is often the identification and functional expression of plant prenyltransferases; in some cases, promiscuous microbial PTs that can accept flavonoid substrates are used as substitutes. mdpi.comnih.gov

Further engineering efforts focus on optimizing the metabolic flux towards the target compound. acs.org This includes enhancing the supply of essential precursors like malonyl-CoA and the prenyl donor GPP by overexpressing genes in the host's native metabolic pathways. nih.govbohrium.commdpi.com Other approaches involve weakening or eliminating competing metabolic pathways that drain precursors away from the desired product and optimizing cofactor availability. acs.orgmdpi.com Advanced synthetic biology tools, such as genetically encoded biosensors, are also being developed to enable high-throughput screening of engineered strains, accelerating the design-build-test-learn cycle for achieving high-level production of complex flavonoids. bohrium.comukm.my

| Engineering Strategy | Description | Objective | Reference |

|---|---|---|---|

| Pathway Reconstruction | Introduction of heterologous genes (e.g., PAL, C4H, 4CL, CHS, PT) into a microbial host. | Establish de novo biosynthesis of the target flavonoid. | frontiersin.orgnih.gov |

| Precursor Supply Enhancement | Upregulation of pathways providing p-coumaroyl-CoA, malonyl-CoA, and GPP. | Increase the availability of building blocks for the pathway. | nih.govbohrium.comacs.org |

| Enzyme Engineering/Mining | Identifying novel, more efficient enzymes (e.g., PTs) or improving existing ones through mutation. | Improve catalytic efficiency and regiospecificity. | mdpi.combohrium.com |

| Elimination of Competing Pathways | Knocking out genes that lead to the formation of byproducts. | Direct metabolic flux towards the desired product. | acs.orgmdpi.com |

| Dynamic Regulation | Using sensor-regulator systems to balance cell growth and product formation. | Optimize production titer and yield by preventing metabolic burden. | bohrium.comacs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Coumarate-CoA |

| Acetyl-CoA |

| Cinnamic acid |

| Coenzyme A |

| Dimethylallyl diphosphate (DMAPP) |

| Geranyl diphosphate (GPP) |

| Isopentenyl diphosphate (IPP) |

| L-phenylalanine |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| p-Coumaric acid |

| Xanthohumol |

Chemical Synthesis Strategies for 3 Geranylchalconaringenin and Analogues

Total Synthesis Approaches Utilizing Regioselective Reactions (e.g., Suzuki Coupling)

Total synthesis of 3'-Geranylchalconaringenin and related geranylated chalcones often employs a convergent strategy where key fragments are prepared separately and then joined. A powerful and frequently utilized method for introducing the geranyl side chain is the palladium-catalyzed Suzuki coupling reaction. saudijournals.comnih.govlookchem.com This approach offers excellent regiochemical control, which can be challenging to achieve through direct alkylation methods.

A common synthetic route involves the following key steps:

Synthesis of an Iodo-Chalcone Precursor : The synthesis begins with the preparation of a chalcone (B49325) backbone, typically via a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde. researchgate.net To prepare for the Suzuki coupling, one of the aromatic rings of the chalcone must be selectively halogenated, usually with iodine. For instance, the synthesis of this compound starts from 2',4',4-trihydroxychalcone (naringenin chalcone), which is then regioselectively iodinated at the 3'-position. nih.gov

Preparation of a Geranylboronic Acid Ester : The geranyl group is prepared for the coupling reaction in the form of a boronic acid or, more commonly, a boronic acid pinacol (B44631) ester.

Suzuki Coupling : The iodo-chalcone precursor is then coupled with the geranylboronic acid ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. lookchem.com This reaction forms a new carbon-carbon bond, attaching the geranyl group to the desired position on the chalcone's A-ring. nih.govnih.gov

| Target Compound | Key Precursor | Key Reaction | Significance | Reference |

|---|---|---|---|---|

| This compound | 3'-Iodo-naringenin chalcone | Palladium-catalyzed Suzuki coupling with a geranylboronic acid ester | Provides a regioselective method for introducing the geranyl group. | nih.gov |

| Isoxanthoangelol | Iodo-chalcone derivative | Suzuki coupling with geranylboronic acid pinacol ester | Achieved the first total synthesis of this compound with a 36% overall yield. | nih.govlookchem.com |

| Bavachalcone (B190645) | Iodo-chalcone derivative | Suzuki coupling with 3,3-dimethylallylboronic acid pinacol ester | Improved overall yield compared to previous methods. | lookchem.com |

Development of Semisynthetic Routes from Naturally Occurring Precursors

Semisynthetic approaches leverage the abundance and structural complexity of naturally occurring compounds as starting materials. For this compound, a logical and common precursor is naringenin (B18129). Naringenin is a widely available flavanone (B1672756) that can be efficiently converted to its isomeric open-chain form, naringenin chalcone (2',4',4-trihydroxychalcone). oup.comwikipedia.org

The biosynthetic pathway in plants involves the enzyme chalcone synthase, which produces naringenin chalcone. oup.comnih.gov This chalcone is then cyclized by chalcone isomerase to form naringenin. wikipedia.org In the laboratory, this process can be reversed under basic conditions to open the heterocyclic ring of naringenin and yield the chalcone.

Once naringenin chalcone is obtained, it can be utilized in the synthetic sequence described in the total synthesis approach (Section 4.1). The key steps would be:

Ring-opening of natural naringenin to form naringenin chalcone.

Regioselective iodination of the chalcone at the 3'-position.

Suzuki coupling with a geranylboronic ester to install the geranyl side chain.

This semisynthetic route is advantageous as it starts from a readily available and inexpensive natural product, potentially reducing the number of synthetic steps required to build the core chalcone structure from simple aromatic precursors.

Derivatization Strategies for Structural Modification and Library Generation

The creation of compound libraries through derivatization is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov For this compound, derivatization strategies can be applied at various stages of the synthesis to generate a library of analogues.

Key modification strategies include:

Varying the A-Ring Substitution : Starting with different acetophenone precursors in the initial Claisen-Schmidt condensation allows for modifications on the A-ring of the chalcone.

Varying the B-Ring Substitution : Similarly, using a variety of substituted benzaldehydes introduces diversity to the B-ring. bjmu.edu.cn

Modifying the Isoprenoid Side Chain : Instead of a geranyl group, other isoprenoid groups (like prenyl) or different alkyl/aryl groups can be introduced via Suzuki coupling by using the corresponding boronic acid esters. nih.gov This has been done to create series of diprenylated and digeranylated chalcone analogues. nih.govuniv-antilles.fr

Post-synthesis Modification : The hydroxyl groups on the this compound scaffold can be modified through reactions like etherification or esterification to produce further derivatives.

These strategies allow for the systematic alteration of the compound's steric and electronic properties, which is crucial for optimizing its biological activity. The synthesis of analogues like bavachalcone (prenylated) and isoxanthoangelol (geranylated at a different position) demonstrates the successful application of these derivatization approaches. nih.govlookchem.com

| Analogue Name | Structural Modification from this compound | Synthetic Strategy | Reference |

|---|---|---|---|

| Bavachalcone | Prenyl group at 3' position instead of geranyl | Suzuki coupling with prenylboronic acid ester | nih.govlookchem.com |

| Xanthoangelol | Geranyl group at 3' position of a methoxy-chalcone | Claisen-Schmidt condensation followed by geranylation | lookchem.com |

| Isobavachalcone | Prenyl group at 5' position | Regioselective iodination and Suzuki coupling | nih.govlookchem.com |

| Isoxanthoangelol | Geranyl group at 5' position | Regioselective iodination and Suzuki coupling | nih.govlookchem.com |

Methodological Advancements in Chalcone Synthesis Relevant to this compound

Claisen-Schmidt Condensation : This remains the most classic and widely used method for synthesizing chalcones, involving the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. saudijournals.comresearchgate.netchemrevlett.com While traditionally using strong bases like NaOH or KOH, modern variations employ different catalysts to improve yields and simplify reaction conditions. nih.gov Acid-catalyzed Claisen-Schmidt reactions are also used, which can be advantageous when working with hydroxyl-containing compounds as they may not require prior protection of these groups. saudijournals.com

Palladium-Catalyzed Cross-Coupling Reactions : Beyond their use in attaching side chains, palladium-catalyzed reactions like the Suzuki and Heck reactions can also be used to construct the chalcone skeleton itself. saudijournals.com For example, a Suzuki reaction can be performed between a cinnamoyl chloride and a phenylboronic acid, or between a benzoyl chloride and a styrylboronic acid, to form the chalcone. nih.gov

Microwave and Ultrasound-Assisted Synthesis : The application of microwave irradiation or ultrasound has been shown to accelerate reaction times and, in some cases, improve yields for Claisen-Schmidt condensations and other reactions. researchgate.netchemrevlett.com

Green Chemistry Approaches : There is a growing focus on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, such as glycerin, or employing reusable catalysts to minimize waste and environmental impact. scielo.br

One-Pot Syntheses : Methodologies that combine multiple reaction steps into a single procedure without isolating intermediates are highly sought after for their efficiency. One-pot syntheses for chalcones have been developed, for instance, by oxidizing a benzyl (B1604629) alcohol to an aldehyde in the presence of an acetophenone, leading directly to the chalcone product. nih.gov

These methodological advancements provide chemists with a versatile toolkit for the efficient and controlled synthesis of the chalcone core, facilitating the production of complex molecules like this compound.

Molecular and Cellular Biological Investigations of 3 Geranylchalconaringenin

Anti-Diabetic and Metabolic Regulatory Mechanisms

Competitive and Irreversible Inhibition Kinetics of Alpha-Glucosidase and Alpha-Amylase

3'-Geranylchalconaringenin has been a subject of interest for its potential role in managing postprandial hyperglycemia, a key factor in type 2 diabetes. researchgate.netscielo.br This is primarily achieved through the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. researchgate.netjournaljamps.com Inhibiting these enzymes slows down the breakdown of carbohydrates in the small intestine, leading to a reduced rate of glucose absorption. mdpi.commdpi.com

Kinetic studies are crucial to understanding the mechanism of enzyme inhibition. nih.govnih.gov Different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed, can be determined through analyses like the Lineweaver-Burk plot. nih.govnih.gov For instance, some natural compounds have been shown to act as competitive inhibitors of α-amylase, while others display a mixed non-competitive mode of inhibition towards α-glucosidase. nih.gov The inhibitory action of flavonoids, a class of compounds to which this compound belongs, on these enzymes is well-documented. researchgate.net The structure of the flavonoid, including the presence and position of hydroxyl and other groups, can significantly influence its inhibitory activity. scielo.brmdpi.com

Some studies have reported that certain flavonoids act as non-competitive inhibitors of α-amylase. nih.gov The inhibitory mechanism can involve binding to amino acid residues within the enzyme's active site, leading to conformational changes that affect its catalytic activity. scielo.br The potency of inhibition is often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. journaljamps.comrsc.org

| Enzyme | Inhibition Type | Key Findings |

| Alpha-Glucosidase | Mixed Competitive and Non-competitive | Inhibition is significantly superior to acarbose. The mechanism involves binding to key amino acid residues in the enzyme. scielo.br |

| Alpha-Amylase | Non-competitive | Studies on related compounds show reversible, non-competitive inhibition. nih.gov |

Cellular Modulation of Lipid Accumulation in Adipocytes and Hepatocytes

The accumulation of lipids in adipocytes (fat cells) and hepatocytes (liver cells) is a hallmark of metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Adipogenesis, the process of preadipocytes differentiating into mature, lipid-storing adipocytes, is a key target for anti-obesity research. mdpi.comwikipedia.org Studies on 3T3-L1 preadipocytes are a common in vitro model to investigate the effects of various compounds on adipocyte differentiation and lipid accumulation. mdpi.comnih.gov

Research has shown that certain natural compounds can suppress adipocyte differentiation and reduce lipid accumulation in these cells. nih.gov This anti-adipogenic effect is often mediated by the downregulation of key adipogenic transcription factors and genes associated with lipid accumulation. nih.gov Similarly, in hepatocytes, excessive lipid accumulation, or steatosis, can be induced in vitro by exposing the cells to fatty acids like palmitate. nih.gov This cellular model allows for the investigation of compounds that may prevent or reduce hepatic lipid buildup. nih.govmdpi.com The mechanisms underlying the reduction of lipid accumulation can involve inhibiting the uptake of free fatty acids by the cells. mdpi.com

| Cell Type | Effect of this compound (and related compounds) | Investigated Mechanisms |

| Adipocytes (3T3-L1) | Reduction of lipid accumulation. nih.gov | Down-regulation of adipogenic transcription factors and genes related to lipid accumulation. nih.gov |

| Hepatocytes | Potential to alleviate lipid accumulation and lipotoxicity. mdpi.com | Inhibition of free fatty acid uptake. mdpi.com |

Activation of the AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis. nih.govcellsignal.com It is activated during times of metabolic stress when cellular ATP levels decrease and AMP levels rise. genome.jpwikipathways.org Once activated, AMPK orchestrates a metabolic switch, turning on ATP-producing catabolic pathways like fatty acid oxidation and glycolysis, while simultaneously inhibiting ATP-consuming anabolic pathways such as the synthesis of fatty acids, proteins, and glycogen. genome.jpwikipathways.org

The activation of AMPK is considered a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and obesity. nih.govwikipathways.org Several natural products have been identified as potent activators of the AMPK pathway. nih.gov The activation of AMPK can lead to enhanced glucose uptake into cells and a reduction in glucose production by the liver. nih.gov In the context of lipid metabolism, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid production. wikipathways.org The LKB1 enzyme is a major upstream kinase that activates AMPK in response to increased AMP levels. cellsignal.comnih.gov

In Vivo Animal Model Studies on Glycemic and Lipidemic Regulation

In vivo animal models are essential for evaluating the physiological effects of compounds on glucose and lipid metabolism. nih.govnih.gov Studies in rats, for example, have been used to investigate the impact of various substances on postprandial glucose levels. nih.gov The regulation of blood glucose is a complex process involving multiple hormones and organs. atrainceu.com

Anti-Inflammatory Modulatory Effects and Cellular Targets

Investigation of Inflammatory Mediators and Cytokine Expression in Cell Models

Inflammation is a fundamental biological response to harmful stimuli. wikipedia.orgnih.gov It involves a complex interplay of various cells and chemical messengers known as inflammatory mediators. nih.govuomustansiriyah.edu.iq These mediators include cytokines, chemokines, vasoactive amines, and eicosanoids. nih.govuomustansiriyah.edu.iq Cytokines are small proteins that play a pivotal role in regulating immune and inflammatory responses. uomustansiriyah.edu.iqbiorxiv.org Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com

The expression of these cytokines can be studied in various cell models to assess the anti-inflammatory potential of different compounds. frontiersin.orgshu.ac.uk For example, the expression of cytokines can be measured in immune cells like macrophages or in other cell types involved in inflammatory processes. mdpi.comfrontiersin.org The investigation of cytokine expression patterns can provide insights into the mechanisms by which a compound modulates inflammation. biorxiv.orgplos.org For instance, a compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or by promoting the expression of anti-inflammatory cytokines. embopress.org

| Inflammatory Mediator | General Role in Inflammation | Potential Modulation by Anti-inflammatory Compounds |

| TNF-α | A major pro-inflammatory cytokine involved in systemic inflammation. wikipedia.orguomustansiriyah.edu.iq | Inhibition of its expression or activity. |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. mdpi.comshu.ac.uk | Reduction in its production and signaling. |

| IL-6 | A cytokine with both pro- and anti-inflammatory properties, involved in the acute phase response. mdpi.comfrontiersin.org | Modulation of its expression depending on the context. |

| Chemokines | A family of small cytokines that induce directed cell migration (chemotaxis). uomustansiriyah.edu.iqmdpi.com | Regulation of their expression to control immune cell recruitment. |

Crosstalk with Key Signaling Pathways (e.g., NF-κB, MAPK) in In Vitro Systems

Research into the anti-inflammatory mechanisms of this compound has highlighted its interaction with crucial intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory responses.

The NF-κB pathway is a primary target in the modulation of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus to activate the transcription of inflammatory genes. plos.org Studies have shown that certain compounds can inhibit this translocation, thereby downregulating the inflammatory response. plos.org For instance, acetylcholine (B1216132) has been observed to inhibit the activation of NF-κB in Caco-2 cells in a concentration-dependent manner. plos.org

The MAPK signaling pathways, comprising cascades like p38, ERK, and JNK, are also pivotal in mediating inflammation. koreamed.org These pathways are activated by various stimuli, including inflammatory cytokines and stress, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes. koreamed.org Research has demonstrated that the inhibition of MAPK pathway components can suppress the production of inflammatory mediators. plos.org For example, inhibitors of p38, ERK, and JNK have been shown to impair the induction of pro-inflammatory cytokine mRNA and nitric oxide production. plos.org The activation of MAPKs can lead to the stimulation of other kinases and the nuclear translocation of transcription factors like NF-κB, which is a common feature in inflammatory conditions. plos.org

Interactive Table: Key Signaling Pathways Modulated by Anti-Inflammatory Agents

| Signaling Pathway | Key Proteins | Role in Inflammation |

|---|---|---|

| NF-κB | NF-κB p65, IκB-α | Transcription of pro-inflammatory genes. plos.org |

| MAPK | p38, ERK, JNK | Regulation of inflammatory responses, cytokine production. koreamed.org |

Preclinical In Vivo Animal Model Assessments of Anti-Inflammatory Potency

The evaluation of the anti-inflammatory potential of compounds like this compound often involves preclinical studies using in vivo animal models. These models are instrumental in understanding the physiological effects of a substance and its therapeutic promise. nih.gov A commonly employed model is the carrageenan-induced paw edema test in rodents. This test effectively demonstrates the anti-inflammatory effects of test compounds by measuring the reduction in swelling induced by the inflammatory agent carrageenan. explorationpub.com

Another relevant model is the acetic acid-induced writhing test, which assesses the analgesic and anti-inflammatory properties of a substance by quantifying the reduction in abdominal constrictions caused by an irritant. ijpras.com Furthermore, models like the UV-erythema test in guinea pigs can be used to evaluate the ability of a compound to reduce redness, an early sign of inflammation. ijpras.com

In studies of inflammatory skin conditions, animal models such as those involving the induction of ear edema are utilized. For example, the application of Propionibacterium acnes to mouse ears can induce inflammation, and the efficacy of a test compound is determined by its ability to reduce the resulting swelling and inflammatory markers. gavinpublishers.com These models allow for the assessment of a compound's ability to modulate various phases of the inflammatory response, from acute vascular changes to cellular infiltration and tissue proliferation. ijpras.com

Interactive Table: Common In Vivo Models for Anti-Inflammatory Assessment

| Animal Model | Measured Outcome | Inflammatory Phase Assessed |

|---|---|---|

| Carrageenan-induced paw edema | Reduction in paw swelling. explorationpub.com | Acute inflammation. explorationpub.com |

| Acetic acid-induced writhing | Reduction in abdominal constrictions. ijpras.com | Pain and inflammation. ijpras.com |

| UV-erythema in guinea pigs | Reduction in skin redness. ijpras.com | Early inflammation. ijpras.com |

Anti-Cancer Research and Mechanistic Elucidation

Cell Cycle Perturbation and Apoptosis Induction in Malignant Cell Lines

A significant focus of anti-cancer research is the ability of novel compounds to halt the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govarchivesofmedicalscience.com this compound has been investigated for these properties. The cell cycle, a series of events leading to cell division, is tightly regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). oncotarget.com Dysregulation of these proteins can lead to uncontrolled cell growth, a hallmark of cancer. nih.gov

Studies on various anti-cancer agents have shown that they can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from dividing. oncotarget.comarchivesofmedicalscience.com This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p27. oncotarget.com For example, some compounds have been shown to inhibit the expression of CDK4 and cyclin D1, leading to a block in the G0/G1 to S phase transition. oncotarget.com

Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. nih.gov It can be triggered through various pathways, often involving the balance between pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL). archivesofmedicalscience.comoncotarget.com Research has demonstrated that certain natural compounds can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic ones. archivesofmedicalscience.comoncotarget.com This can also involve the activation of tumor suppressor genes like p53. oncotarget.com

Interactive Table: Effects of Anti-Cancer Agents on Cell Cycle and Apoptosis

| Mechanism | Key Molecular Targets | Outcome in Cancer Cells |

|---|---|---|

| Cell Cycle Arrest | CDKs (e.g., CDK4), Cyclins (e.g., Cyclin D1), p21, p27. oncotarget.com | Halts cell proliferation. archivesofmedicalscience.com |

| Apoptosis Induction | BAX, BAK, BCL-2, BCL-XL, p53. oncotarget.com | Programmed cell death. nih.gov |

Autophagy Modulation in Cancer Cell Models

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. researchgate.net Its role in cancer is complex; it can act as a tumor suppressor in the early stages but may also promote the survival of established tumors under stressful conditions. researchgate.netnih.gov Therefore, the modulation of autophagy is a potential therapeutic strategy in cancer treatment.

In some cancer cells, autophagy is activated as a survival mechanism in response to metabolic stress or chemotherapy, contributing to drug resistance. researchgate.netnih.gov Inhibition of autophagy in such cases has been shown to enhance the effectiveness of anti-cancer drugs by sensitizing the cancer cells to apoptosis. nih.gov For example, inhibiting autophagy has been found to increase apoptosis induced by chemotherapeutic agents in colon cancer models. nih.gov

Conversely, in other contexts, the induction of autophagy can lead to cancer cell death. researchgate.net The specific role of autophagy—whether promoting survival or death—can depend on the cancer type and the specific treatment.

Interactive Table: The Dual Role of Autophagy in Cancer

| Autophagy's Role | Cellular Context | Therapeutic Implication |

|---|---|---|

| Tumor Suppression | Early stages of cancer. researchgate.net | Induction of autophagy may be beneficial. |

| Tumor Promotion | Established tumors under stress. nih.gov | Inhibition of autophagy can enhance therapy. nih.gov |

Immunomodulatory Effects on Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem surrounding a tumor, composed of immune cells, blood vessels, and other cellular and non-cellular components. mdanderson.org The TME plays a crucial role in cancer progression and the response to therapy. nih.govfrontiersin.org The interaction between cancer cells and the surrounding immune cells is a key area of investigation.

An effective anti-tumor immune response often involves the infiltration of cytotoxic T cells (CD8+) into the tumor, which can recognize and kill cancer cells. nih.gov However, the TME is often immunosuppressive, hindering the activity of these immune cells. frontiersin.org Some therapeutic strategies aim to modulate the TME to enhance the anti-tumor immune response. nih.gov This can involve increasing the infiltration of beneficial immune cells like CD8+ T cells and B cells, or disrupting immunosuppressive components. frontiersin.org

The composition of the TME can vary between different cancer types and even within a single tumor, influencing treatment efficacy. mdanderson.org Understanding and targeting the specific components of the TME is a promising approach in cancer therapy. nih.gov

Interactive Table: Key Components of the Tumor Microenvironment

| Component | Function in Cancer |

|---|---|

| Immune Cells (e.g., T cells, B cells) | Can either attack the tumor or promote its growth. frontiersin.orgnih.gov |

| Blood Vessels | Supply nutrients to the tumor. mdanderson.org |

| Extracellular Matrix | Provides structural support and can influence drug penetration. mdanderson.org |

| Fibroblasts | Can contribute to a stiff, fibrotic microenvironment. mdanderson.org |

Interrogation of the PI3K/Akt Signaling Pathway in Neoplastic Cells

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. nih.gov Its dysregulation is a common event in many human cancers, often due to genetic mutations or amplification of pathway components. nih.govplos.org This hyperactivation of the PI3K/Akt pathway can contribute to tumor growth and resistance to therapy. nih.gov

Activated Akt, a key protein in this pathway, modulates the function of numerous downstream targets involved in cell cycle progression and survival. nih.gov The inhibition of the PI3K/Akt pathway has emerged as a promising strategy for cancer treatment. plos.org Studies have shown that inhibiting this pathway can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling for their survival. plos.org

For instance, in breast cancer cells with mutations in PI3K or amplification of HER2 (which activates the PI3K pathway), inhibition of Akt has been shown to cause a G1 cell cycle arrest and induce apoptosis. plos.org Furthermore, blocking the PI3K/Akt pathway can sensitize cancer cells to other treatments like radiation therapy. oncotarget.com

Interactive Table: The PI3K/Akt Pathway in Cancer

| Component | Function | Implication in Cancer |

|---|---|---|

| PI3K | Generates signaling molecules (e.g., PIP3). nih.gov | Often mutated or overactive, driving tumor growth. plos.org |

| Akt | A central kinase that promotes cell survival and growth. nih.gov | Hyperactivation leads to resistance to apoptosis. nih.gov |

| PTEN | A phosphatase that negatively regulates the pathway. plos.org | Loss of PTEN function leads to pathway activation. plos.org |

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines

The cytotoxic potential of this compound and related chalcones has been a subject of scientific inquiry, with studies exploring their effects on various cancer cell lines. Research has demonstrated that chalcones, as a class of compounds, exhibit a range of bioactivities, including anticancer properties. nih.gov

The evaluation of a compound's cytotoxicity in vitro is a crucial first step in identifying potential anticancer agents. This process typically involves exposing different cancer cell lines to the compound and measuring its effect on cell viability and proliferation. For instance, studies have evaluated the in vitro cytotoxic activity of various natural and synthetic compounds against a panel of human cancer cell lines, such as those derived from cervical (HeLa), colon (LS174), and lung (A549) cancers. mdpi.com The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric used to quantify cytotoxicity. japsonline.com

While direct and extensive data on the cytotoxicity of this compound across a wide array of cancer cell lines is not broadly available in the public domain, the general class of chalcones has been shown to possess significant cytotoxic effects. nih.gov For example, some studies have investigated the cytotoxicity of plant extracts containing various phytochemicals on different cancer cell lines, including digestive system cancers (SW742, HCT116, HepG2, MKN45) and others, providing a basis for the potential of related compounds. brieflands.com The results of such studies often reveal dose-dependent cytotoxic effects. archivesofmedicalscience.com

| Compound/Extract | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Avarol | HeLa, LS174, A549 | Demonstrated significant in vitro potency against all tested cell lines. | mdpi.com |

| Cyrtopodion scabrum Extract (CsE) | SW742, MKN45, HepG2 | Exhibited the highest cytotoxicity on these digestive cancer cell lines. | brieflands.com |

| Cyanidin 3-glycoside (C3G) | MCF-7 | Showed dose-dependent cytotoxic effects. | archivesofmedicalscience.com |

| Morus alba Methanol (B129727) Extract | P19 Embryonal Carcinoma Cells | Showed the highest cytotoxic effect among the four plant extracts tested. | japsonline.com |

In Vivo Animal Tumor Growth Inhibition Studies

In vivo animal studies are essential for evaluating the therapeutic efficacy of a potential anticancer compound in a living organism. These studies often involve implanting human tumor cells into immunocompromised mice, creating what are known as xenograft models. jci.orgresearchgate.net The effect of the test compound on tumor growth is then monitored over time.

While specific in vivo tumor growth inhibition studies for this compound are not prominently detailed in the available literature, the general approach for such investigations is well-established. For example, studies on other compounds have demonstrated significant tumor growth inhibition in various xenograft models. jci.orgosti.gov These studies typically measure tumor volume and weight to assess the compound's antitumor activity. nih.gov The results are often compared to a control group that does not receive the treatment. nih.gov A statistically significant reduction in tumor size or growth rate in the treated group indicates potential therapeutic efficacy. jci.orgosti.gov For instance, some studies have reported tumor growth inhibition of up to 70% and a lasting inhibitory effect. osti.gov

| Compound/Therapy | Animal Model | Key Findings on Tumor Growth | Reference |

|---|---|---|---|

| 212Pb-TCMC-YS5 | Prostate cancer xenograft models | Potent and sustained inhibition of established tumors. | osti.gov |

| MK-8353 | Human cancer xenograft models (Colo-205, SK-MEL-28) | Dose-dependent effect on tumor growth, ranging from inhibition to regression. | jci.org |

| Avarol | Ehrlich carcinoma (EC) and cervical cancer (CC-5) mouse models | Significant inhibition of tumor growth in mice. | mdpi.com |

| Cyclic NGR Peptide-Daunorubicin Conjugates | Kaposi's Sarcoma (KS) xenograft model | Inhibition of tumor volume compared to the control group. | nih.gov |

Anti-Microbial Activity Spectrum and Mechanistic Characterization

Assessment of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

The antibacterial properties of flavonoids, including chalcones, have been investigated against a spectrum of bacteria. A key distinction in bacteriology is between Gram-positive and Gram-negative bacteria, which differ in the structure of their cell walls. eoscu.com This structural difference often leads to variations in susceptibility to antibacterial agents. mdpi.com

While specific data on the antibacterial efficacy of this compound is limited, studies on plant flavonoids in general provide insights. The lipophilicity of a flavonoid, often expressed as its LogP value, can influence its antibacterial activity. mdpi.com Some research suggests that flavonoids may have stronger activity against Gram-positive bacteria than Gram-negative bacteria, especially for compounds with higher LogP values. mdpi.com However, other studies have shown that certain biomolecules can be effective against both types of bacteria. nih.govnih.gov The mechanism of action can involve the disruption of the bacterial membrane. nih.gov

| Compound Class/Biomolecule | Bacterial Type | General Findings | Reference |

|---|---|---|---|

| Plant Flavonoids | Gram-positive and Gram-negative | Antibacterial activity can be correlated with lipophilicity (LogP value). | mdpi.com |

| Pexiganan and Cinnamon Leaf Oil | Gram-positive and Gram-negative | Effective at low concentrations against both bacterial types. | nih.gov |

| Lysozyme Imprinted Cryogel Membranes | Gram-positive (S. aureus) and Gram-negative (E. coli) | Showed antibacterial effects against both, with stronger effects against E. coli at low concentrations. | nih.gov |

Evaluation of Antifungal Properties

The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistance to existing drugs. mdpi.com Natural products are a rich source of compounds with potential antifungal activity. frontiersin.org

Studies have shown that various plant extracts and their constituent compounds possess antifungal properties against pathogenic fungi like Candida albicans. nih.govjogcr.com For example, chlorogenic acid has demonstrated in vitro antifungal activity against fluconazole-resistant Candida strains. nih.gov The mechanisms of antifungal action can include the induction of apoptosis, disruption of the cell wall, and inhibition of key enzymes. mdpi.comnih.gov While specific studies on the antifungal properties of this compound are not widely available, the general class of flavonoids has been recognized for its potential in this area.

| Compound/Extract | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| Chlorogenic Acid | Fluconazole-resistant Candida spp. | Showed in vitro antifungal activity and induced apoptosis. | nih.gov |

| Curcuma longa (Turmeric) Extract | Candida albicans | Possesses definite antifungal properties, with fungistatic effects at lower concentrations and fungicidal effects at higher concentrations. | nih.gov |

| Various Medicinal Plant Extracts | Candida albicans | Several plant extracts demonstrated antifungal activity. | jogcr.com |

| Novel 1,4-benzoxazin-3-one derivatives | G. zeae, P. sasakii, P. infestans, C. wilt | Some compounds exhibited moderate to good antifungal activities. | frontiersin.org |

Exploration of Molecular Targets and Pathways in Microbial Organisms

Understanding the molecular targets and pathways affected by an antimicrobial compound is crucial for drug development. In bacteria, potential targets include enzymes involved in essential metabolic pathways, components of the cell wall or membrane, and proteins involved in DNA replication and protein synthesis. mdpi.comnih.gov For example, aminoacyl-tRNA synthetases are essential for protein synthesis and are a target for some antibiotics. mdpi.com Bacteria have also evolved various secretion systems, such as the Type III secretion system, which are critical for virulence and can be potential targets. nih.gov

In fungi, targets for antifungal drugs include enzymes involved in the synthesis of ergosterol, a key component of the fungal cell membrane, and glucan synthase, which is essential for cell wall construction. mdpi.com Some antifungal agents act by inducing programmed cell death, or apoptosis, in fungal cells. nih.gov The exploration of microbial exit strategies from host cells also reveals potential targets for intervention. microbialcell.com While the specific molecular targets of this compound in microbial organisms have not been definitively identified, research on related compounds suggests that it could act on multiple fronts. For instance, some flavonoids have been shown to inhibit bacterial DNA gyrase. mdpi.com

Antioxidative Capacity and Protective Mechanisms

Phenolic compounds, including flavonoids like chalcones, are known for their antioxidant properties. helsinki.fi Antioxidants play a crucial role in protecting biological systems from the damaging effects of oxidative stress, which is implicated in various diseases. core.ac.uk The antioxidant capacity of a compound is its ability to neutralize free radicals and other reactive oxygen species.

This compound is a prenylated flavonoid, and compounds in this class have been recognized for their antioxidant properties. researchgate.net The health benefits associated with the consumption of fruits and vegetables are often attributed to their high content of antioxidant phenolics. helsinki.fi The mechanisms by which antioxidants exert their protective effects can include direct scavenging of free radicals and modulation of cellular antioxidant defense systems. While detailed studies specifically on the antioxidative capacity and protective mechanisms of this compound are not extensively documented, its structural relationship to other known antioxidant flavonoids suggests it likely possesses similar properties.

Radical Scavenging Assays and Oxidative Stress Mitigation in Cellular Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to neutralize them. eyewiki.orgfrontiersin.org This imbalance can lead to cellular damage, affecting lipids, proteins, and nucleic acids, and is implicated in the pathogenesis of various chronic diseases. eyewiki.orgfrontiersin.org Antioxidants counteract this damage by breaking radical chain reactions. frontiersin.org this compound, a chalcone (B49325) found in minor amounts in hops (Humulus lupulus), has been investigated for its potential to scavenge free radicals and mitigate oxidative stress.

The antioxidant potential of this compound is often evaluated through its ability to scavenge synthetic radicals in various assays. Research has demonstrated its activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests are fundamental in assessing the hydrogen-donating or electron-transfer capabilities of potential antioxidants.

In cellular systems, oxidative stress can be induced by various factors, leading to an overproduction of ROS. scielo.br Cells possess endogenous antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govnih.govnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPX. plos.org The impact of compounds like this compound on these enzymatic systems is a key area of investigation to understand their protective effects within a biological context. Studies on other natural compounds, such as astaxanthin, have shown that an increase in the activity of these antioxidant enzymes can contribute to the modulation of the cellular antioxidant defense system and the inhibition of cell proliferation in cancer cell lines. openbiochemistryjournal.com

The mitigation of oxidative stress by this compound would involve not only direct radical scavenging but potentially also the upregulation of these crucial antioxidant enzymes, thereby enhancing the cell's intrinsic ability to combat oxidative damage. The expression of these enzymes is regulated by complex signaling pathways, such as the antioxidant responsive element (ARE), which can be activated by various stimuli, including oxidative stress itself. scielo.br

In Vitro Antioxidant Activity Evaluation Methods

A variety of in vitro methods are employed to evaluate the antioxidant activity of compounds like this compound. nih.gov These assays can be broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com It is widely recommended to use multiple assays to obtain a comprehensive understanding of a compound's antioxidant profile, as different methods can yield varying results depending on the specific chemistry involved. mdpi.comnih.gov

Common In Vitro Antioxidant Assays:

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging Assay | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. scirp.orgmdpi.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron. woodj.org | Decrease in absorbance at a specific wavelength (typically around 517 nm). mdpi.com |

| ABTS Radical Cation Decolorization Assay | The pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, causing the blue-green solution to lose its color. nih.govprotocols.iougm.ac.id This method is applicable to both hydrophilic and lipophilic antioxidants. scielo.br | Decrease in absorbance at a specific wavelength (e.g., 734 nm). protocols.iogbiosciences.com |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. mdpi.comwoodj.org | Increase in absorbance at a specific wavelength (e.g., 593 nm). woodj.org |

| Cupric Reducing Antioxidant Capacity (CUPRAC) Assay | Based on the reduction of Cu(II)-neocuproine to the Cu(I)-neocuproine complex by antioxidants. mdpi.com | Increase in absorbance at a specific wavelength. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals, thereby preventing the decay of a fluorescent probe. mdpi.com | The area under the fluorescence decay curve is calculated and compared to a standard (e.g., Trolox). mdpi.com |

These assays are routinely used to screen natural products and synthetic compounds for their antioxidant potential. medwinpublishers.comresearchgate.net The results are often expressed as IC₅₀ values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of equivalents of a standard antioxidant like Trolox or ascorbic acid. mdpi.comscielo.br

Structure Activity Relationship Sar Studies of 3 Geranylchalconaringenin and Its Analogues

Identification of Key Structural Moieties for Specific Biological Activities

The biological activities of 3'-Geranylchalconaringenin are intrinsically linked to its distinct structural features. The molecule is a chalcone (B49325), characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov Several moieties are considered crucial for its observed biological effects.

The geranyl group , a 10-carbon isoprenoid chain attached to the A-ring of the chalcone scaffold, is a significant contributor to its bioactivity. nih.gov This lipophilic side chain is believed to enhance the molecule's interaction with and penetration of cellular membranes, potentially increasing its access to intracellular targets. Studies on related prenylated chalcones have shown that the presence and nature of such isoprenoid groups are often critical for potent biological activity.

The chalcone backbone itself, with its α,β-unsaturated ketone, is a key pharmacophore. This electrophilic system can participate in Michael addition reactions with nucleophilic residues (such as cysteine) in target proteins, leading to covalent and often irreversible inhibition. nih.gov

The hydroxylation pattern on both aromatic rings is also vital. The specific arrangement of hydroxyl (-OH) groups influences the molecule's hydrogen bonding capacity, which is crucial for binding to the active sites of enzymes. researchgate.net For instance, the hydroxyl groups on the naringenin-derived A-ring and the B-ring contribute to the molecule's inhibitory activity against enzymes like α-glucosidase.

Research has demonstrated that this compound exhibits potent, competitive, and irreversible inhibition of α-glucosidase. nih.gov This activity is significantly higher than that of the common antidiabetic drug acarbose. science.gov The compound also shows moderate inhibitory activity against α-amylase. nih.gov These inhibitory actions are attributed to the synergistic effect of its structural components.

| Enzyme | IC₅₀ of this compound (µM) | IC₅₀ of Acarbose (µM) | Inhibition Type |

|---|---|---|---|

| α-Glucosidase | 1.08 | 51.30 | Competitive and Irreversible |

| α-Amylase | 20.46 | - | - |

Elucidation of the Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents on the this compound scaffold can have a profound impact on its biological efficacy and selectivity. SAR studies on chalcone analogues have provided insights into how different functional groups influence activity.

Modification of the Geranyl Group: Altering the length or branching of the isoprenoid chain can affect the compound's lipophilicity and steric interactions with the target protein. For some related compounds, increasing the length of a straight-chain alkyl ester substitution has been shown to enhance activity. researchgate.net

Hydroxyl Group Modifications: The position and number of hydroxyl groups are critical. For instance, in other flavonoid structures, the 3',4'-orthodihydroxy configuration on the B-ring is often important for antioxidant activity. helsinki.fi Methylation or glycosylation of these hydroxyl groups typically reduces the activity compared to the aglycone form. helsinki.fi

Aromatic Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can alter the electronic properties of the chalcone system and its reactivity. The presence of bulky and electron-withdrawing groups on the aromatic rings has been noted as necessary for the activity of some related ester derivatives. researchgate.net

Systematic modifications and subsequent biological testing of analogues are crucial for building a comprehensive SAR profile, which can guide the design of more potent and selective inhibitors.

Computational Chemistry and Molecular Docking Approaches for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful tools used to investigate the interactions between a ligand, such as this compound, and its biological target at a molecular level. nextmol.com These methods provide valuable insights into the binding mode, affinity, and the specific molecular forces driving the interaction.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor's active site. For this compound, docking studies have been used to substantiate its inhibitory activity against α-glucosidase and α-amylase. science.gov These simulations can reveal key amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

The process typically involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein (e.g., α-glucosidase).

Using a docking algorithm to sample a wide range of possible conformations of the ligand within the protein's binding pocket.

Employing a scoring function to rank the different poses based on their predicted binding affinity.

These computational approaches can help rationalize the observed biological activities and guide the design of new analogues with improved binding characteristics. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, an analogue with a corresponding hydrophobic extension could be designed to exploit this interaction and enhance binding affinity.

| Ligand | Target Protein | Key Interactions | Computational Finding |

|---|---|---|---|

| This compound | α-Glucosidase | Hydrogen bonds, Hydrophobic interactions | Docking analysis substantiated the potent inhibitory activity observed in vitro. science.gov |

| This compound | α-Amylase | Hydrogen bonds, Hydrophobic interactions | Docking studies supported the moderate inhibitory activity. science.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analysis

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds based on their structural features. wikipedia.org

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A set of structurally related compounds with experimentally determined biological activities is gathered. For this compound, this would include a series of its analogues.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For chalcones and their derivatives, QSAR studies can identify the key structural features that are most influential for a specific biological endpoint. For instance, a 3D-QSAR model can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of new analogues with enhanced potency and desired properties. While specific QSAR models for this compound are not extensively detailed in the available literature, the principles of QSAR are widely applied to chalcone derivatives for various therapeutic targets. nih.gov

Advanced Analytical Methodologies for 3 Geranylchalconaringenin Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 3'-Geranylchalconaringenin, providing highly accurate mass measurements that are critical for confirming its elemental composition. measurlabs.cominnovareacademics.in This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the 'exact mass' of the molecule. biocompare.com This high precision is essential for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

The molecular formula of this compound is C25H28O5. nih.gov Using HRMS, the expected exact mass can be calculated and compared to the measured mass, typically with a mass accuracy of below 5 parts per million (ppm), providing strong evidence for the compound's identity. biocompare.com In addition to accurate mass determination, HRMS is employed to study the fragmentation patterns of this compound. innovareacademics.in This is often achieved through tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation data provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. Techniques like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are common high-resolution mass analyzers used for these studies. biocompare.comlabmanager.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C25H28O5 | nih.gov |

| Computed Monoisotopic Mass | 408.19367399 Da | nih.gov |